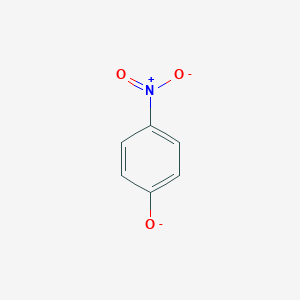

4-Nitrophenolate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

14609-74-6 |

|---|---|

Fórmula molecular |

C6H4NO3- |

Peso molecular |

138.1 g/mol |

Nombre IUPAC |

4-nitrophenolate |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/p-1 |

Clave InChI |

BTJIUGUIPKRLHP-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[O-] |

SMILES canónico |

C1=CC(=CC=C1[N+](=O)[O-])[O-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitrophenolate from 4-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenolate from its precursor, 4-nitrophenol. The document details the underlying chemical principles, experimental protocols, and quantitative data pertinent to this conversion, which is a fundamental reaction in various chemical and biochemical assays.

Introduction

4-Nitrophenol (p-nitrophenol) is a phenolic compound characterized by a nitro group positioned opposite the hydroxyl group on the benzene ring.[1][2] The presence of the electron-withdrawing nitro group significantly increases the acidity of the phenolic proton compared to phenol itself.[3][4][5][6] The synthesis of this compound, the conjugate base of 4-nitrophenol, is a straightforward acid-base reaction. This conversion is of significant interest as this compound is a brightly colored species, making it a valuable indicator for enzymatic assays where 4-nitrophenol is a product.[1][7] The amount of this compound produced can be readily quantified using UV-Vis spectrophotometry.[1][8][9]

Core Synthesis: An Acid-Base Reaction

The conversion of 4-nitrophenol to this compound is an equilibrium reaction governed by the acidity of 4-nitrophenol and the pH of the solution.

Reaction:

C₆H₅NO₃ (4-nitrophenol) + B⁻ ⇌ C₆H₄NO₃⁻ (this compound) + HB

Where B⁻ is a base.

In an aqueous solution, the equilibrium is dictated by the pKa of 4-nitrophenol.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-nitrophenol is essential for its handling and the synthesis of this compound.

| Property | Value | Reference |

| Molar Mass | 139.110 g·mol⁻¹ | [1] |

| Appearance | Colourless to pale yellow crystals | [1] |

| Melting Point | 113 to 114 °C | [1][2] |

| Boiling Point | 279 °C | [1][2] |

| Solubility in water | 10 g/L (15 °C), 11.6 g/L (20 °C), 16 g/L (25 °C) | [1][2] |

| pKa (in water at 25 °C) | 7.15 | [1][3][10] |

Spectroscopic Data

The distinct spectral properties of 4-nitrophenol and this compound form the basis for the quantitative analysis of the synthesis. The formation of the this compound ion results in a bathochromic (red) shift of the absorption maximum, leading to a distinct yellow color.[1][11][12][13]

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Conditions | Reference |

| 4-Nitrophenol | ~317 | Not specified | Aqueous solution | [8][11][12] |

| This compound | ~400-405 | 18,300 - 18,400 | Strong alkali | [1] |

Experimental Protocols

The synthesis of this compound is typically performed in situ for applications such as enzyme assays. The following protocols describe the general procedure for the preparation of this compound and its spectrophotometric quantification.

Materials

-

4-Nitrophenol

-

A suitable base (e.g., Sodium Hydroxide (NaOH), Sodium Borohydride (NaBH₄))

-

Deionized water

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

Preparation of this compound Solution (General Procedure)

-

Prepare a stock solution of 4-nitrophenol: Dissolve a known mass of 4-nitrophenol in deionized water to achieve a desired concentration (e.g., 1 mM).

-

Induce deprotonation: To a specific volume of the 4-nitrophenol solution in a quartz cuvette, add a sufficient amount of a basic solution (e.g., NaOH) to raise the pH well above the pKa of 4-nitrophenol (pH > 9). This ensures the equilibrium shifts almost completely towards the formation of the this compound ion. The solution will turn a distinct yellow color.[11]

-

Spectrophotometric Measurement: Place the cuvette in a UV-Vis spectrophotometer and measure the absorbance at the wavelength of maximum absorption for this compound (~400-405 nm).[1][11]

In Situ Generation and Monitoring in Catalytic Reduction Studies

In many research applications, particularly in catalysis, this compound is generated in situ from 4-nitrophenol by the addition of sodium borohydride (NaBH₄), which also serves as the reducing agent for the subsequent conversion of 4-nitrophenol to 4-aminophenol.[9][14][15][16]

-

Reaction Setup: In a quartz cuvette, mix an aqueous solution of 4-nitrophenol with a freshly prepared aqueous solution of NaBH₄. The addition of NaBH₄ will increase the pH, leading to the immediate formation of the yellow this compound ion.[17]

-

Initiate Catalysis: Introduce the catalyst (e.g., metal nanoparticles) to the cuvette.

-

Monitor the Reaction: Immediately begin recording the UV-Vis spectra at regular time intervals. The progress of the reaction is monitored by the decrease in the absorbance peak of this compound at ~400 nm and the appearance of a new peak for 4-aminophenol at around 300 nm.[9][15]

Logical Workflow and Diagrams

The synthesis and subsequent use of this compound can be visualized as a clear workflow.

Caption: Workflow for the synthesis and analysis of this compound.

The chemical transformation at the core of the synthesis involves the deprotonation of the hydroxyl group of 4-nitrophenol, leading to the formation of the resonance-stabilized this compound anion.

Caption: Acid-base equilibrium for this compound formation.

Conclusion

The synthesis of this compound from 4-nitrophenol is a fundamental and highly reproducible acid-base reaction. The distinct color change and strong UV-Vis absorbance of the this compound ion make this conversion an excellent tool for quantitative analysis in various research and development settings, particularly for monitoring enzyme kinetics and catalytic processes. The protocols and data presented in this guide provide a solid foundation for the successful application of this chemical transformation.

References

- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. 4-Nitrophenol [chemeurope.com]

- 3. webqc.org [webqc.org]

- 4. borbasgroup.com [borbasgroup.com]

- 5. brainly.com [brainly.com]

- 6. echemi.com [echemi.com]

- 7. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemijournal.com [chemijournal.com]

- 16. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 4-Nitrophenolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of sodium 4-nitrophenolate. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and process visualizations to support laboratory and developmental work.

Chemical Identity and Structure

Sodium this compound, also commonly known as sodium p-nitrophenolate, is the sodium salt of 4-nitrophenol. It is an organic compound that typically appears as a yellow crystalline solid.[1][2][3] It is often encountered in its dihydrate form (C₆H₄NNaO₃·2H₂O), which has implications for its molecular weight and physical properties.[4] The presence of water molecules in the crystal lattice of the dihydrate contributes to its physical properties, such as solubility and stability.[4]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of sodium this compound. Data for both the anhydrous and hydrated forms are presented where available.

Table 1: General and Physical Properties

| Property | Value | Form | Reference |

| Molecular Formula | C₆H₄NNaO₃ | Anhydrous | [3] |

| C₆H₄NNaO₃·2H₂O | Dihydrate | ||

| Molecular Weight | 161.09 g/mol | Anhydrous | [3] |

| 197.12 g/mol | Dihydrate | ||

| Appearance | Yellow crystalline solid | Anhydrous | [1][5] |

| Bright yellow to light brown crystals | Dihydrate | [4] | |

| Melting Point | >300 °C | Anhydrous | [5] |

| Decomposes upon heating | Dihydrate | ||

| Thermal Decomposition | More intense and autocatalytic exothermic decomposition compared to 4-nitrophenol. | Not Specified |

Table 2: Solubility Data

| Solvent | Solubility | Temperature (°C) | Form | Reference |

| Water | Highly soluble | Room Temperature | Dihydrate | [4] |

| Water | 13900 mg/L | 20 | Not Specified | [2] |

| Water | 5.97 g/100 mL | 25 | Tetrahydrate | [1] |

| Organic Solvents | Soluble in ethanol and acetone | Not Specified | Not Specified | [6] |

| n-Heptane | 0.094 mg/L | 20 | Not Specified | [2] |

Table 3: Spectroscopic and Other Properties

| Property | Value | Conditions | Reference |

| pKa (of 4-nitrophenol) | 7.15 | 25 °C | [7] |

| UV-Vis λmax | ~400 nm | In aqueous solution | [8][9][10] |

| ¹H NMR (D₂O) | δ ~8.0 ppm, ~6.5 ppm | 90 MHz | |

| ¹³C NMR | See Experimental Protocols |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on available instrumentation and specific sample characteristics.

Synthesis of Sodium this compound Dihydrate

This protocol describes a common laboratory-scale synthesis.

Materials:

-

4-Nitrophenol

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve 4-nitrophenol in methanol in a reaction vessel.

-

In a separate beaker, prepare an equimolar solution of sodium hydroxide in deionized water.

-

Slowly add the NaOH solution to the 4-nitrophenol solution while stirring continuously at room temperature.

-

The formation of a yellow precipitate indicates the formation of sodium this compound.

-

Continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

The resulting saturated solution is then filtered.

-

The filtrate is allowed to evaporate slowly at room temperature for crystallization to occur.[11]

-

Collect the resulting yellow crystals of sodium this compound dihydrate by filtration.

-

The purity of the synthesized material can be improved by successive recrystallization.[11]

Recrystallization for Purification

Materials:

-

Crude sodium this compound dihydrate

-

Methanol (or another suitable solvent)

-

Deionized water

Procedure:

-

Dissolve the crude sodium this compound in a minimum amount of hot methanol.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature.

-

For further precipitation, the solution can be placed in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorbance wavelength (λmax) of sodium this compound in an aqueous solution.

Procedure:

-

Prepare a stock solution of sodium this compound in deionized water of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (e.g., in the µg/mL range).

-

Use a UV-Vis spectrophotometer and scan the absorbance of the solution over a wavelength range of 200-600 nm.

-

Use deionized water as the blank reference.

-

The peak absorbance, which is characteristic of the this compound anion, is typically observed around 400 nm.[8][9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid sodium this compound using the KBr pellet method.

Procedure:

-

Thoroughly dry both the sodium this compound sample and potassium bromide (KBr) powder to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[12]

-

Place the mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[12]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of sodium this compound.

Procedure:

-

Dissolve an appropriate amount of sodium this compound in a suitable deuterated solvent (e.g., Deuterium oxide - D₂O, or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Tetramethylsilane (TMS) or another appropriate internal standard can be used for chemical shift referencing, though in D₂O, the residual solvent peak is often used as a reference.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent purification of sodium this compound dihydrate.

General Analytical Workflow

This diagram outlines a general workflow for the physicochemical analysis of a synthesized batch of sodium this compound.

References

- 1. p-nitrophenol sodium salt | C6H4NNaO3 | CID 13214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium p-nitrophenolate [sitem.herts.ac.uk]

- 3. echemi.com [echemi.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. 4-Nitrophenol sodium salt(824-78-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Agrochemicals,Plant Growth Regulators, Compound Sodium Nitrophenolate [sunsagro.com]

- 7. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. drawellanalytical.com [drawellanalytical.com]

The Chromogenic Properties of 4-Nitrophenolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromogenic properties of 4-nitrophenolate, a widely utilized indicator in biochemical and analytical assays. Its distinct color change upon formation provides a simple and reliable method for quantifying enzyme activity and other biochemical processes. This document outlines the core chemical principles, summarizes key quantitative data, and provides detailed experimental protocols for its application.

Core Principles of this compound Chromogenicity

4-Nitrophenol (p-nitrophenol) is a phenolic compound that exhibits a significant, pH-dependent shift in its light absorption properties.[1] In its protonated form (4-nitrophenol), the compound is colorless or pale yellow in solution and absorbs weakly in the visible spectrum.[1][2] However, under alkaline conditions (typically above pH 7.5), the hydroxyl group deprotonates to form the this compound anion.[1][3]

This deprotonation leads to a resonance-stabilized structure where the negative charge is delocalized across the phenolate oxygen, the benzene ring, and the nitro group.[1] This extended conjugation of pi bonds results in a significant bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the molecule, producing a distinct yellow color.[1] The intensity of this yellow color is directly proportional to the concentration of the this compound ion, a principle that is harnessed in numerous quantitative assays.

Quantitative Spectrophotometric Data

The chromogenic and physicochemical properties of 4-nitrophenol and its conjugate base, this compound, are summarized below. These values are critical for accurate experimental design and data interpretation.

| Property | 4-Nitrophenol (Protonated Form) | This compound (Anionic Form) | Reference |

| Appearance in Solution | Colorless to pale yellow | Bright yellow | [1][3] |

| Maximum Absorbance (λmax) | ~317-320 nm | ~401-405 nm | [2][4][5] |

| Molar Extinction Coefficient (ε) at λmax | ε ≈ 0.2 mM⁻¹ cm⁻¹ at 405 nm | ε ≈ 18.3-18.4 mM⁻¹ cm⁻¹ at 405 nm | [1] |

| pKa | 7.15 (at 25 °C) | N/A | [1] |

| pH Transition Range | pH < 5.4 (colorless) | pH > 7.5 (yellow) | [1] |

| Isosbestic Point | \multicolumn{2}{c | }{348 nm (ε ≈ 5.4 mM⁻¹ cm⁻¹)} | [1] |

Visualization of Key Processes

Diagrams are provided below to illustrate the chemical transformation responsible for the color change, a generalized workflow for enzyme assays utilizing this principle, and an example of its application in a common immunoassay.

Caption: pH-dependent equilibrium of 4-nitrophenol and its chromogenic anion.

Caption: Workflow for a typical discontinuous enzyme assay using a 4-nitrophenyl substrate.

Caption: Role of this compound generation in an indirect ELISA signaling cascade.

Experimental Protocols

Detailed methodologies for common assays that rely on the generation of this compound are provided below.

Alkaline Phosphatase (ALP) Activity Assay

This protocol is adapted for measuring ALP activity using p-Nitrophenyl Phosphate (pNPP) as a substrate in a 96-well plate format.[6]

Materials:

-

Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.

-

Substrate Solution: p-Nitrophenyl Phosphate (pNPP). Prepare fresh as per kit instructions or dissolve to a final concentration of 10 mmol/L in the assay buffer.[7]

-

Stop Solution: 1 N NaOH.[8]

-

Enzyme Sample: Purified enzyme or cell lysate containing ALP.

-

Standard: 4-nitrophenol solution of known concentration for generating a standard curve.

-

96-well clear, flat-bottom microplate.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the 4-nitrophenol standard in the assay buffer.

-

Add 50 µL of each standard dilution to triplicate wells of the microplate.

-

Add 50 µL of Stop Solution to each standard well.

-

Include a blank control containing only buffer and Stop Solution.

-

-

Enzyme Reaction:

-

Add 50 µL of the enzyme sample (and appropriate dilutions) to separate wells of the microplate.

-

Prepare a blank control containing 50 µL of the enzyme's buffer instead of the enzyme.

-

Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to all wells.

-

Incubate the plate for 10-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

-

Stopping the Reaction:

-

Measurement:

-

Gently tap the plate to mix.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank from all standard and sample readings.

-

Plot the standard curve of absorbance versus 4-nitrophenol concentration.

-

Use the equation of the line from the standard curve to determine the concentration of 4-nitrophenol produced in each enzyme sample.

-

Calculate the enzyme activity, typically expressed as µmoles of product formed per minute per mg of protein.

-

β-Galactosidase (β-Gal) Activity Assay

This protocol measures β-Gal activity using o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.[9][10] The enzyme cleaves ONPG to produce galactose and o-nitrophenol, which, like its para-isomer, turns yellow under alkaline conditions.

Materials:

-

Lysis Buffer: As required for the specific cell type (e.g., commercially available lysis buffers).

-

Cleavage Buffer (1X): Buffer compatible with β-galactosidase activity, often containing β-mercaptoethanol.

-

Substrate Solution: o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Stop Buffer: 1 M Sodium Carbonate (Na₂CO₃).[10]

-

Sample: Cell lysate containing β-galactosidase or purified enzyme.

-

Microcentrifuge tubes or 96-well plate.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.[11][12]

Procedure:

-

Sample Preparation:

-

Prepare cell lysates according to standard protocols to release the β-galactosidase enzyme.

-

Centrifuge the lysate to pellet cell debris and transfer the supernatant to a fresh tube.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube or a well of a 96-well plate, add the cell lysate sample.

-

Add the 1X Cleavage Buffer and the ONPG substrate solution. A typical reaction might include 70 µL of ONPG and 200 µL of cleavage buffer for a 30 µL sample.[11]

-

Include a negative control using lysate from untransfected cells or a sample without enzyme.[10]

-

Incubate at 37°C for a suitable period (e.g., 30 minutes), or until a faint yellow color develops.[11]

-

-

Stopping the Reaction:

-

Measurement:

-

Calculation:

-

The activity of β-galactosidase is proportional to the absorbance at 420 nm. Specific activity can be calculated relative to the total protein concentration in the lysate and the incubation time.

-

Conclusion

The distinct and quantifiable color change associated with the deprotonation of 4-nitrophenol makes its anion, this compound, an invaluable tool in scientific research and development. Its application as the end-product in assays for enzymes like phosphatases and galactosidases allows for sensitive and high-throughput screening. A thorough understanding of its chemical properties, including its pH-dependent absorbance and molar extinction coefficient, is paramount for the design of robust and accurate experiments. The protocols and data presented in this guide serve as a comprehensive resource for professionals leveraging this powerful chromogenic reporter.

References

- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Nitrophenol [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. atlas-medical.com [atlas-medical.com]

- 8. neb.com [neb.com]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

A Technical Guide to the Mechanism of 4-Nitrophenolate as a pH Indicator

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrophenol (p-nitrophenol) is a widely utilized pH indicator and a critical chromogenic substrate in various biochemical assays. Its efficacy stems from a distinct, pH-dependent equilibrium between its protonated and deprotonated forms, which exhibit markedly different electronic absorption spectra. The protonated species, 4-nitrophenol, is colorless, while its conjugate base, the 4-nitrophenolate ion, is intensely yellow. This guide provides an in-depth exploration of the underlying chemical mechanism, presents key quantitative parameters, details relevant experimental protocols, and visualizes the core equilibrium responsible for its indicator properties.

Core Mechanism of Action

The functionality of 4-nitrophenol as a pH indicator is governed by a simple acid-base equilibrium. In an aqueous solution, the phenolic hydroxyl group can donate a proton, converting the weakly absorbing 4-nitrophenol into the strongly absorbing this compound anion.[1][2]

4-Nitrophenol (Acidic Form) ⇌ this compound (Basic Form) + H⁺

The pKa of 4-nitrophenol is approximately 7.15 at 25°C.[1][3][4][5] This value signifies the pH at which the concentrations of the protonated (colorless) and deprotonated (yellow) forms are equal. The visible color transition occurs over a pH range of 5.4 to 7.5.[1][5][6][7][8]

The structural basis for the color change lies in the alteration of the molecule's electronic system upon deprotonation.

-

In the acidic form (4-nitrophenol, pH < 5.4) , the molecule has a limited conjugated π-system. The lone pair electrons on the hydroxyl oxygen are not fully delocalized into the benzene ring. This structure primarily absorbs light in the ultraviolet region (around 317 nm), appearing colorless to the human eye.[9][10]

-

In the basic form (this compound, pH > 7.5) , the loss of a proton from the hydroxyl group creates a negatively charged phenolate oxygen. This oxygen atom is a powerful electron-donating group. Its lone pair electrons can be fully delocalized across the benzene ring and into the strongly electron-withdrawing nitro group (-NO₂).[1] This creates a highly extended conjugated system, which significantly lowers the energy required for electronic transitions. As a result, the molecule absorbs light at a longer wavelength in the visible spectrum, with a maximum absorbance (λmax) at approximately 405 nm, producing a distinct yellow color.[1][2]

The increased acidity of 4-nitrophenol (pKa ~7.15) compared to phenol (pKa ~10) is due to the resonance stabilization of the this compound conjugate base, where the negative charge is delocalized onto the electronegative oxygen atoms of the nitro group.[4][11]

Quantitative Spectroscopic and Physicochemical Data

The performance and application of 4-nitrophenol as an indicator and analytical reagent are defined by several key quantitative parameters. These are summarized for easy comparison in the table below.

| Parameter | Value | Description | Reference(s) |

| pKa | 7.15 (at 25°C) | The pH at which the concentrations of the acidic and basic forms are equal. | [1][3][4][5] |

| pH Transition Range | 5.4 – 7.5 | The pH range over which the indicator changes color from colorless to yellow. | [1][5][6][7] |

| λmax (Acidic Form) | ~317 nm | Wavelength of maximum absorbance for the protonated, colorless form (4-nitrophenol). | [9][10] |

| λmax (Basic Form) | 405 nm | Wavelength of maximum absorbance for the deprotonated, yellow form (this compound). | [1] |

| Molar Absorptivity (ε) at 405 nm (Basic Form) | 18,300 – 18,400 M⁻¹ cm⁻¹ | A measure of how strongly the yellow this compound ion absorbs light at its λmax. | [1] |

| Molar Absorptivity (ε) at 405 nm (Acidic Form) | ~200 M⁻¹ cm⁻¹ | Demonstrates the very weak absorbance of the colorless 4-nitrophenol at the λmax of the basic form. | [1] |

| Isosbestic Point | 348 nm | The wavelength at which the molar absorptivity of the acidic and basic forms are identical. | [1] |

| Molar Absorptivity (ε) at Isosbestic Point | 5,400 M⁻¹ cm⁻¹ | The molar absorptivity at the isosbestic point, which is independent of pH. | [1] |

Visualization of the Indicator Mechanism

The acid-base equilibrium of 4-nitrophenol is the fundamental process driving its function as a pH indicator.

Caption: Acid-base equilibrium of 4-nitrophenol indicator.

Experimental Protocols

Protocol: Spectrophotometric Determination of 4-Nitrophenol pKa

This protocol allows for the experimental verification of the pKa of 4-nitrophenol using UV-Vis spectrophotometry.

Materials:

-

4-Nitrophenol stock solution (e.g., 1 mM in ethanol or water).

-

A series of buffer solutions with known pH values spanning the range of 6.0 to 8.5 (e.g., phosphate buffers).

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes.

Methodology:

-

Prepare Samples: For each buffer solution, prepare a sample by adding a small, constant volume of the 4-nitrophenol stock solution to a larger, constant volume of the buffer. A final 4-nitrophenol concentration of 50-100 µM is typical. Prepare a blank for each buffer solution.

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 405 nm, the λmax of the yellow this compound ion.[1]

-

Data Collection: For each prepared sample, zero the spectrophotometer using the corresponding buffer blank. Measure and record the absorbance of the 4-nitrophenol solution at 405 nm.

-

Data Analysis:

-

Plot the measured absorbance at 405 nm (y-axis) against the buffer pH (x-axis). The resulting curve should be sigmoidal.

-

The pKa is the pH value at the inflection point of the curve, which corresponds to the pH at which the absorbance is half of the maximum absorbance observed at high pH.

-

Alternatively, the Henderson-Hasselbalch equation can be used: pH = pKa + log([A⁻]/[HA]), where the ratio of the deprotonated form ([A⁻]) to the protonated form ([HA]) can be calculated from the absorbance values.

-

Protocol: Use of 4-Nitrophenol in Enzymatic Assays

4-Nitrophenol is a common product in enzyme assays (e.g., phosphatases, esterases) that use synthetic 4-nitrophenyl-derivatized substrates. The rate of enzyme activity is determined by measuring the formation of the yellow this compound.

Workflow Diagram:

Caption: Workflow for a typical enzyme assay using a 4-nitrophenyl substrate.

Methodology:

-

Reaction Setup: The enzymatic reaction is typically performed at a pH optimal for the enzyme, which may be below the pKa of 4-nitrophenol. At this stage, the 4-nitrophenol product is largely in its colorless, protonated form.

-

Stopping the Reaction: After a defined incubation period, the reaction is quenched by adding a strong base (e.g., NaOH solution).[1]

-

Color Development: The addition of the base raises the pH to a value significantly above the pKa (a final pH > 9.2 is recommended to ensure >99% ionization).[1] This quantitatively converts all the 4-nitrophenol product to the yellow this compound ion.

-

Quantification: The amount of this compound produced is measured by reading the absorbance at 405 nm.[1] The concentration can then be calculated using the Beer-Lambert law (A = εbc) and the known molar absorptivity of this compound. This value is directly proportional to the enzyme's activity.

Note: For continuous monitoring of enzyme activity, measurements can be taken at the isosbestic point (348 nm), where absorbance is independent of pH.[1] However, this approach is less sensitive due to the lower molar absorptivity at this wavelength.

References

- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. nbinno.com [nbinno.com]

- 6. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NITROPHENOL [sdfine.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. borbasgroup.com [borbasgroup.com]

solubility of sodium 4-nitrophenolate in different solvents

An In-depth Technical Guide on the Solubility of Sodium 4-Nitrophenolate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. Sodium this compound, a compound with applications ranging from organic synthesis to agriculture, is no exception. This technical guide provides a detailed overview of the solubility of sodium this compound in various solvents, outlines experimental protocols for solubility determination, and visualizes its synthesis pathway.

Solubility of Sodium this compound

Sodium this compound is generally characterized by its high solubility in water and its solubility in several common organic solvents. This is attributed to the ionic nature of the sodium salt and the polar nitro group. The compound typically exists as a yellow crystalline solid, and its dihydrate form is also common.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of sodium this compound. It is important to note that comprehensive data across a wide range of solvents and temperatures is not extensively documented in publicly available literature.

| Solvent | Temperature (°C) | Solubility | Form |

| Water | 20 | 1.39 g/100 mL | Anhydrous |

| Water | 25 | 5.97 g/100 mL | Tetrahydrate |

Qualitative Solubility Information

Qualitative assessments consistently describe sodium this compound as being readily soluble in water.[1] It is also reported to be soluble in polar organic solvents such as:

The solubility in these organic solvents is a critical factor for its use in various organic reactions and formulations.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, including process development, formulation, and quality control. The following are detailed methodologies for key experiments to determine the solubility of a solid compound like sodium this compound in a liquid solvent.

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Objective: To determine the saturation concentration of a solute in a solvent at a constant temperature.

Materials and Apparatus:

-

Sodium this compound

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of sodium this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Place the flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample.

-

Filtration: Carefully draw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute a known volume of the filtrate. Determine the concentration of sodium this compound in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility at that temperature.

Method 2: Polythermal Method (Solubility Curve Determination)

This method is used to determine the solubility of a compound at various temperatures to construct a solubility curve.

Objective: To determine the temperature at which a solution of a known concentration becomes saturated.

Materials and Apparatus:

-

Sodium this compound

-

Solvent of interest

-

Jacketed glass vessel with a stirrer

-

Temperature probe

-

Heating/cooling circulator

-

Analytical balance

Procedure:

-

Preparation: Prepare a series of solutions with different known concentrations of sodium this compound in the chosen solvent.

-

Heating and Dissolution: Heat each solution while stirring until all the solid has completely dissolved.

-

Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 0.5 °C/min) with continuous stirring.

-

Observation of Crystallization: Carefully observe the solution and record the temperature at which the first crystals appear. This temperature is the saturation temperature for that specific concentration.

-

Data Compilation: Repeat this process for all prepared solutions.

-

Curve Construction: Plot the recorded saturation temperatures against the corresponding concentrations to generate the solubility curve.

Synthesis of Sodium this compound

A common method for the synthesis of sodium this compound involves the neutralization of 4-nitrophenol with sodium hydroxide. This acid-base reaction is straightforward and typically performed in an aqueous medium.

Caption: Synthesis of Sodium this compound from 4-Nitrophenol and Sodium Hydroxide.

References

An In-depth Technical Guide to the Stability of 4-Nitrophenolate Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of 4-nitrophenolate solutions, a critical aspect for consideration in various scientific and industrial applications, including its use as a chromogenic substrate and a model compound in environmental and catalytic studies. The stability of these solutions is paramount for ensuring the accuracy and reproducibility of experimental results.

Factors Influencing the Stability of this compound Solutions

The degradation of this compound in solution is influenced by several key environmental factors. Understanding these factors is crucial for establishing appropriate storage and handling procedures. The primary factors affecting stability are pH, temperature, and exposure to light. In most scenarios, the degradation of this compound follows pseudo-first-order kinetics.

Effect of pH

The pH of the solution is a critical determinant of this compound stability. 4-Nitrophenol has a pKa of approximately 7.15. At pH values above this, the equilibrium shifts towards the formation of the this compound ion, which imparts a characteristic yellow color to the solution with a maximum absorbance around 400 nm.[1][2] While alkaline conditions are necessary for the formation of the chromogenic phenolate, extreme pH values can influence the degradation rate. Generally, the degradation rate of 4-nitrophenol is observed to decrease with increasing pH, particularly in the context of photocatalytic degradation.[3]

Effect of Temperature

Temperature significantly impacts the rate of chemical reactions, and the degradation of this compound is no exception. Increased temperature generally leads to a higher degradation rate.[4][5] This is consistent with the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for degradation reactions to occur more readily. For long-term storage, it is advisable to keep this compound solutions at refrigerated temperatures (2-8°C) to minimize thermal degradation.[6][7]

Effect of Light (Photostability)

Exposure to light, particularly ultraviolet (UV) radiation, can induce the photodegradation of this compound.[8] The extent of degradation is dependent on the intensity and wavelength of the light source. Therefore, it is recommended to store this compound solutions in amber or light-protecting containers to prevent photochemical decomposition. In studies where photodegradation is the variable of interest, controlled irradiation is applied.

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various conditions. It is important to note that much of the available kinetic data pertains to catalytic or photocatalytic degradation, as 4-nitrophenol is a common model compound for such studies.

Table 1: Pseudo-First-Order Rate Constants for Photocatalytic Degradation of 4-Nitrophenol

| Catalyst | Light Source | Initial 4-NP Concentration | pH | Rate Constant (k) | Reference |

| C,N-TiO₂ | Simulated Sunlight | 7.0 x 10⁻² mM | - | 4.87 x 10⁻³ min⁻¹ | [9][10] |

| A-TiO₂ | Simulated Sunlight | 7.0 x 10⁻² mM | - | 2.53 x 10⁻³ min⁻¹ | [9][10] |

| Undoped TiO₂ | UV Light | - | - | 0.006 min⁻¹ | [11] |

| B-doped TiO₂ (>5% B) | UV Light | - | - | 0.0322 min⁻¹ | [11] |

Table 2: Influence of Temperature on the Catalytic Reduction of 4-Nitrophenol

| Catalyst | Temperature (°C) | Apparent Rate Constant (k_app) (s⁻¹) | Reference |

| Pd Nanoparticles | 23.7 | 0.0006 | [4] |

| 2-hydroxyethylamine stabilized Fe₃O₄@Pt | 18 | 0.03075 | [5] |

| 2-hydroxyethylamine stabilized Fe₃O₄@Pt | 60 | 0.08579 | [5] |

Experimental Protocols

Preparation of a Standard this compound Solution

This protocol describes the preparation of a this compound standard solution, typically for use in alkaline phosphatase assays or as a stock for stability studies.

Materials:

-

4-Nitrophenol (p-Nitrophenol)

-

Sodium hydroxide (NaOH) or a suitable buffer (e.g., 0.1 M Glycine buffer, pH 10.4)[12]

-

Deionized water

-

Volumetric flasks

-

Pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare an alkaline solvent: Prepare a solution of 0.02 to 1 N NaOH in deionized water, or the desired buffer system.[12]

-

Weighing: Accurately weigh a precise amount of 4-nitrophenol powder.

-

Dissolution: Dissolve the 4-nitrophenol in a small amount of the alkaline solvent in a beaker with gentle stirring.

-

Transfer and Dilution: Quantitatively transfer the dissolved 4-nitrophenol to a volumetric flask of the desired final volume.

-

Final Volume Adjustment: Bring the solution to the final volume with the alkaline solvent and mix thoroughly.

-

Storage: Store the prepared solution in a well-sealed, amber glass bottle at 2-8°C.[6][7]

Protocol for Monitoring the Stability of this compound Solutions by UV-Vis Spectrophotometry

This protocol outlines a method to assess the stability of a this compound solution over time by monitoring its absorbance.

Materials and Equipment:

-

Prepared this compound solution

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Temperature-controlled incubator or water bath

-

Light source (if photostability is being tested)

Procedure:

-

Initial Measurement (Time = 0):

-

Incubation:

-

Store the this compound solution under the desired experimental conditions (e.g., specific temperature in an incubator, exposure to a specific light source, or in the dark as a control).

-

-

Time-Point Measurements:

-

At predetermined time intervals (e.g., every hour, day, or week), withdraw an aliquot of the solution.

-

Allow the aliquot to equilibrate to room temperature if it was stored at a different temperature.

-

Measure the absorbance (Aₜ) at 400 nm.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point using the formula: Remaining (%) = (Aₜ / A₀) * 100.

-

For kinetic analysis, if the degradation follows pseudo-first-order kinetics, plot ln(Aₜ/A₀) versus time. The negative of the slope of the resulting linear fit will be the apparent rate constant (k_app).[13]

-

Visualizations

Logical Relationship of Factors Affecting this compound Stability

Caption: Factors influencing the degradation of this compound solutions.

Experimental Workflow for this compound Stability Assessment

Caption: Workflow for assessing the stability of this compound solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe 3 O 4 @Pt and its kinetic factors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05298B [pubs.rsc.org]

- 6. 4-Nitrophenol chromogenic, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Nitrophenol solution - ideal solutions [idealmedical.co.za]

- 8. Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts [mdpi.com]

- 9. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Photodegradation of 4-nitrophenol over B-doped TiO2 nanostructure: effect of dopant concentration, kinetics, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Catalytic Reduction of 4-Nitrophenol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical principles underpinning the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP), a widely used model reaction for evaluating the efficacy of nanocatalysts.

Introduction

The reduction of 4-nitrophenol is a benchmark reaction for assessing the catalytic activity of metal nanoparticles.[1] This reaction is favored as a model system because its progress can be easily and accurately monitored using UV-vis spectroscopy, it proceeds without by-products, and it occurs under mild conditions, typically in an aqueous medium at room temperature.[1][2] The conversion of the toxic pollutant 4-NP into 4-AP, a valuable intermediate in the manufacturing of pharmaceuticals like paracetamol, analgesics, and antipyretics, makes this reaction highly relevant for both environmental remediation and industrial applications.[2][3]

Thermodynamically, the reduction of 4-NP by a strong reducing agent like sodium borohydride (NaBH₄) is favorable. However, a significant kinetic barrier, arising from the electrostatic repulsion between the negatively charged 4-nitrophenolate ions and borohydride anions (BH₄⁻), prevents the reaction from proceeding at a discernible rate without a catalyst.[4] Metal nanoparticles (NPs) of noble metals such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd) have been shown to be highly effective catalysts for this transformation.[5][6]

Core Theoretical Principles

The catalytic process occurs on the surface of the metal nanoparticles and is generally understood through the lens of surface chemistry, reaction kinetics, and electron transfer mechanisms.

The most widely accepted mechanism for the catalytic reduction of 4-nitrophenol is the Langmuir-Hinshelwood (L-H) model.[7][8] This model posits that the reaction occurs between reactants that are both adsorbed onto the catalyst's surface.[8][9]

The key steps in the L-H mechanism are:

-

Adsorption of Reactants: Both the this compound ions and the borohydride ions (BH₄⁻) diffuse from the bulk solution and adsorb onto the active sites on the surface of the metal nanoparticle.[8][10]

-

Surface Reaction: On the catalyst surface, BH₄⁻ ions transfer hydride species (surface-adsorbed hydrogen).[8][11] The adsorbed this compound is then reduced by these surface-active hydrogen species in a rate-determining step.[8]

-

Desorption of Product: The final product, 4-aminophenol (4-AP), has a lower affinity for the catalyst surface and desorbs back into the solution, freeing up the active site for the next catalytic cycle.[7]

An alternative, though less commonly cited mechanism, is the Eley-Rideal (E-R) model, where only one of the reactants adsorbs onto the catalyst surface and is then attacked by the other reactant directly from the bulk solution.[7][8] However, kinetic studies that vary the concentrations of both 4-NP and NaBH₄ often show dependencies consistent with the L-H model, where surface saturation effects become apparent.[7]

Caption: The Langmuir-Hinshelwood mechanism for 4-NP reduction.

The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a multi-step process involving the transfer of six electrons and six protons. The catalyst facilitates this electron relay from the donor (BH₄⁻) to the acceptor (4-NP). While the complete pathway can be complex, it is generally accepted to proceed through several intermediates. The reaction involves the formation of 4-nitrosophenol and 4-hydroxylaminophenol as key intermediates before the final product, 4-aminophenol, is formed.[10][12]

-

4-Nitrophenol → 4-Nitrosophenol (2-electron, 2-proton reduction)

-

4-Nitrosophenol → 4-Hydroxylaminophenol (2-electron, 2-proton reduction)

-

4-Hydroxylaminophenol → 4-Aminophenol (2-electron, 2-proton reduction)

The catalyst surface stabilizes these intermediates and lowers the activation energy for each successive reduction step.

Caption: Stepwise electron transfer pathway in 4-NP reduction.

The kinetics of the 4-NP reduction are typically monitored by observing the decrease in absorbance of the this compound ion at ~400 nm.[7]

-

Pseudo-First-Order Kinetics: Since NaBH₄ is used in large excess compared to 4-NP, its concentration is considered constant throughout the reaction.[1] This allows for a simplification of the kinetics to a pseudo-first-order rate law with respect to the concentration of 4-nitrophenol:

-

Langmuir-Hinshelwood Kinetics: While the pseudo-first-order model is convenient for comparing catalysts, it is an oversimplification.[1] A more rigorous analysis uses the L-H rate equation, which accounts for the adsorption of both reactants on the catalyst surface:

-

Rate = -d[4-NP]/dt = k * S * (Kₙᵢₚ[4-NP] * Kₑₕ₄[BH₄⁻]) / (1 + Kₙᵢₚ[4-NP] + Kₑₕ₄[BH₄⁻])²

-

Where k is the true rate constant, S is the total surface area of the catalyst, and Kₙᵢₚ and Kₑₕ₄ are the adsorption equilibrium constants for 4-NP and BH₄⁻, respectively.[8] This model explains why at high concentrations of 4-NP, the reaction rate can decrease, as 4-NP molecules occupy most of the active sites, preventing the adsorption of BH₄⁻ ions.[1][7]

-

Several factors critically influence the reaction kinetics:

-

pH: The reaction rate is strongly pH-dependent. A decrease in pH from 13 to 10 has been shown to significantly increase the rate constant, which is a critical and often overlooked parameter when comparing catalyst performance.[14][15]

-

Solvent: The choice of solvent affects reactant solubility and interactions. Adding alcohols like methanol or ethanol to the aqueous medium can dramatically decrease the reaction rate, partly due to the higher solubility of oxygen, which can interfere with the reaction.[16][17]

-

Temperature: As with most chemical reactions, the rate increases with temperature. The activation energy (Ea) can be determined from the Arrhenius equation by measuring the rate constant at different temperatures.[8]

-

Catalyst Properties: The size, shape, composition, and surface charge of the nanoparticles significantly impact catalytic activity.[18][19] Smaller particles generally exhibit higher activity due to a larger surface-area-to-volume ratio.[19]

Quantitative Catalytic Performance Data

The performance of different nanocatalysts is typically compared based on kinetic and thermodynamic parameters derived from experimental data. The following table summarizes representative data from the literature for various metal nanoparticle catalysts.

| Catalyst System | Apparent Rate Constant (kₐₚₚ) (s⁻¹) | Activation Energy (Eₐ) (kJ/mol) | Turnover Frequency (TOF) (mol g⁻¹ s⁻¹) | Reference |

| Pd Nanoparticles | Varies with conditions | 28 | 1.65 x 10¹⁰ (molecules g⁻¹ s⁻¹) | [1][20] |

| Au Nanoparticles | Varies with conditions | 21 - 52 | - | [8] |

| Pt Nanoparticles | Varies with conditions | 12 - 14 | - | [8] |

| Ag Nanoparticles | Varies with conditions | - | - | [2] |

| Cu₂O (Octahedron) | - | - | 0.325 x 10⁻⁵ | [18] |

| Ag/CuO | 0.076 (at 50 mM NaBH₄) | 72.33 | - | [4] |

Note: Direct comparison of kₐₚₚ values across different studies can be misleading due to variations in experimental conditions such as reactant concentrations, temperature, pH, and catalyst loading.[14]

Standard Experimental Protocol

The following section outlines a generalized protocol for conducting the catalytic reduction of 4-nitrophenol, which can be adapted for specific research needs.

-

4-Nitrophenol (4-NP) solution (e.g., 1 x 10⁻⁴ M)

-

Sodium borohydride (NaBH₄) solution (e.g., 1 x 10⁻² M, freshly prepared)

-

Nanoparticle catalyst suspension (concentration varies)

-

Deionized water

-

Quartz cuvettes (1 cm path length)

-

UV-vis Spectrophotometer

-

Preparation: Prepare fresh aqueous solutions of 4-NP and NaBH₄. The NaBH₄ solution should be prepared immediately before use due to its hydrolysis in water.

-

Reaction Setup: In a quartz cuvette, add a specific volume of the 4-NP solution (e.g., 2.8 mL).

-

Initiation: Add a volume of the freshly prepared NaBH₄ solution (e.g., 0.2 mL). The solution should immediately turn bright yellow due to the formation of the this compound ion under alkaline conditions.[7][18] Record the initial UV-vis spectrum (scan from 250-550 nm). The peak for the this compound ion should be at approximately 400 nm.

-

Catalysis: Introduce a small volume of the nanoparticle catalyst suspension into the cuvette. Start a timer and immediately begin recording UV-vis spectra at regular intervals (e.g., every 30 or 60 seconds).

-

Monitoring: Continue recording spectra until the yellow color of the solution disappears and the absorbance peak at 400 nm has diminished completely. A new peak corresponding to the formation of 4-aminophenol should appear at ~300 nm.[2][7] The presence of isosbestic points in the spectra indicates a clean conversion with no side products.[1]

-

Data Analysis: Extract the absorbance value at 400 nm at each time point. Calculate ln(Aₜ/A₀), where A₀ is the initial absorbance and Aₜ is the absorbance at time t. Plot ln(Aₜ/A₀) versus time. If the plot is linear, determine the apparent rate constant (kₐₚₚ) from the negative of the slope.

Caption: General experimental workflow for 4-NP reduction catalysis.

Conclusion

The catalytic reduction of 4-nitrophenol is a fundamentally important model system that provides deep insights into the mechanisms of heterogeneous nanocatalysis. The theoretical framework is predominantly built upon the Langmuir-Hinshelwood model, which describes a surface-mediated reaction involving the adsorption of both 4-nitrophenol and borohydride ions. The kinetics are conveniently approximated by a pseudo-first-order model, though a complete understanding requires acknowledging the influence of reactant concentrations, pH, and solvent effects. For researchers, a rigorous and consistent experimental protocol is paramount for the meaningful comparison of catalytic performance. Understanding these core theoretical principles is essential for the rational design and optimization of advanced nanomaterials for applications in catalysis, environmental remediation, and fine chemical synthesis.

References

- 1. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires [mdpi.com]

- 5. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01874A [pubs.rsc.org]

- 11. Kinetic analysis of the reduction of 4-nitrophenol catalyzed by Au/Pd nanoalloys immobilized in spherical polyelectrolyte brushes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02663E [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Kinetics of 4‑nitrophenol reduction with NaBH 4 over Ag/CuO nanomaterial catalyst | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]

The Advent of 4-Nitrophenol: A Chromogenic Revolution in Enzyme Kinetics

A comprehensive guide to the discovery, history, and application of 4-nitrophenyl-based substrates in biochemical assays.

This technical guide delves into the pivotal role of 4-nitrophenol and its derivatives as chromogenic substrates in the advancement of enzymology. Primarily geared towards researchers, scientists, and drug development professionals, this document provides an in-depth historical context, detailed experimental protocols, and a compilation of key quantitative data. The transition from laborious phosphate quantification to a simple, colorimetric measurement of 4-nitrophenol marked a significant leap forward in the study of enzyme kinetics, enabling rapid and high-throughput screening of enzyme activities and inhibitors.

The Dawn of a New Assay: The Discovery of 4-Nitrophenyl Phosphate (pNPP)

The story of 4-nitrophenol in enzyme assays begins not with the compound itself, but with its phosphorylated precursor, 4-nitrophenyl phosphate (pNPP) . Prior to the introduction of pNPP, the determination of phosphatase activity was a cumbersome process, often involving the quantification of liberated inorganic phosphate.

A breakthrough occurred in 1937 when Y. Ohmori , in the journal Enzymologia, first described the use of p-nitrophenyl phosphate as a substrate for determining phosphatase activity.[1][2] However, the widespread adoption of this method was initially hampered by the lack of sufficiently pure substrate.[3]

The full potential of pNPP was realized in 1946 through the seminal work of Otto A. Bessey, Oliver H. Lowry, and Mary Jane Brock , published in the Journal of Biological Chemistry.[1][4][5][6][7][8] Their method for the rapid determination of alkaline phosphatase in just five cubic millimeters of serum revolutionized clinical chemistry and biochemical research.[1][4][5][6][7][8] The elegance of the Bessey-Lowry-Brock method lay in its simplicity: the enzymatic cleavage of the colorless pNPP yields 4-nitrophenol, which, in an alkaline solution, ionizes to the intensely yellow 4-nitrophenolate ion, allowing for straightforward colorimetric quantification.[3]

The Principle of the 4-Nitrophenol-Based Assay

The utility of 4-nitrophenyl derivatives as enzyme substrates hinges on the spectral properties of the liberated 4-nitrophenol. In its protonated form, 4-nitrophenol is colorless. However, upon deprotonation in an alkaline environment (typically by adding a strong base like NaOH to stop the reaction), it forms the this compound ion, which exhibits a strong absorbance at approximately 405 nm. This pH-dependent color change provides a simple and sensitive method to monitor the progress of the enzymatic reaction.

Key 4-Nitrophenyl Substrates and Their Target Enzymes

Following the success of pNPP, a variety of other 4-nitrophenyl derivatives were synthesized to serve as chromogenic substrates for a range of enzymes.

4-Nitrophenyl Phosphate (pNPP) for Phosphatases

-

Enzyme: Alkaline Phosphatase (ALP) and Acid Phosphatase (ACP)

-

Discovery: First used by Ohmori in 1937 and popularized by Bessey, Lowry, and Brock in 1946.[1][2][4][6][7][8]

-

Significance: pNPP remains the substrate of choice for routine ALP assays in clinical diagnostics and research, including its widespread use in Enzyme-Linked Immunosorbent Assays (ELISA).

4-Nitrophenyl-β-D-glucopyranoside for β-Glucosidases

-

Enzyme: β-Glucosidase

-

Application: This chromogenic substrate is extensively used for the measurement of β-glucosidase activity.[9][10][11][12][13] The enzymatic cleavage of the glycosidic bond releases 4-nitrophenol.

-

Synthesis: Typically synthesized via the glycosylation of 4-nitrophenol with a protected β-D-glucopyranosyl donor, followed by deprotection.[11]

4-Nitrophenyl Acetate for Esterases and Carbonic Anhydrases

-

Enzymes: Esterases (e.g., chymotrypsin) and Carbonic Anhydrases.

-

Historical Context: The hydrolysis of 4-nitrophenyl acetate by chymotrypsin was a subject of kinetic studies by B.S. Hartley and B.A. Kilby in 1953.[10] It also serves as a substrate for measuring the esterase activity of carbonic anhydrase.[14][15][16][17][18][19]

Quantitative Data

The following tables summarize key kinetic parameters for the enzymatic hydrolysis of various 4-nitrophenyl substrates. It is important to note that these values can vary depending on the specific enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).

Table 1: Kinetic Parameters for Alkaline Phosphatase with pNPP

| Enzyme Source | Buffer | pH | Temperature (°C) | Km (M) | Vmax (µmol/min/unit) | kcat (s⁻¹) | Reference |

| Calf Intestinal | 50 mM Tris-HCl | 11.0 | 37 | 7.6 x 10⁻⁴ | 3.12 | 82.98 | [3][20] |

| Calf Intestinal | 100 mM Glycine-NaOH | 9.5 | 37 | 4.0 x 10⁻⁴ | 1.6 | 42.55 | [3][20] |

| Human Tissue Isoforms | Various | - | - | Varies | Varies | - | |

| E. coli | - | - | - | Varies with mutations | Varies with mutations | - |

Table 2: Kinetic Parameters for β-Glucosidase with 4-Nitrophenyl-β-D-glucopyranoside

| Enzyme Source | Buffer | pH | Temperature (°C) | Km (mM) | Vmax (µmol/min/mg) | kcat/Km (mM⁻¹s⁻¹) | Reference |

| Rhynchophorus palmarum larvae | 100 mM Acetate | 5.0 | 37 | - | - | 240.48 | [21] |

| Trichoderma reesei QM 9414 | - | - | - | 0.19 ± 0.02 | 29.67 ± 3.25 | - | [22] |

Table 3: Kinetic Parameters for Carbonic Anhydrase with 4-Nitrophenyl Acetate

| Enzyme Source | Buffer | pH | Temperature (°C) | Km (mM) | Vmax (µM/min) | Reference |

| Sheep Kidney | - | 8.5 | 35 | - | - | [23] |

| Russian Sturgeon Gill | 0.05 M Tris-SO₄ | 9.0 | - | 2.5 | 5 x 10⁶ | [16] |

| Bovine Stomach (outer peripheral) | - | 7.5 | 20 | 0.625 | 0.875 | [24][25] |

| Bovine Stomach (cytosolic) | - | 7.5 | 20 | 0.541 | 0.186 | [24][25] |

| Bovine Stomach (inner peripheral) | - | 7.5 | 20 | 0.785 | 0.214 | [24][25] |

| Bovine Stomach (integral) | - | 8.0 | 20 | 0.862 | 0.253 | [24][25] |

Detailed Experimental Protocols

The following are generalized protocols for enzyme assays using 4-nitrophenyl-based substrates. Researchers should optimize these protocols for their specific enzyme and experimental conditions.

Alkaline Phosphatase Assay using pNPP (Bessey-Lowry-Brock Method)

This protocol is a modification of the classic Bessey, Lowry, and Brock method.[1][4][5][6][7][8]

Materials:

-

pNPP Substrate Solution: Dissolve p-nitrophenyl phosphate disodium salt in a suitable buffer (e.g., 0.1 M glycine buffer, pH 10.4, containing 1 mM MgCl₂ and 1 mM ZnCl₂) to a final concentration of ~7.6 mM.[3]

-

Alkaline Phosphatase (ALP) sample (e.g., serum, purified enzyme).

-

Stop Solution: 0.1 N NaOH.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Pre-warm the pNPP substrate solution to the desired reaction temperature (e.g., 37°C).

-

In a microplate well or cuvette, add a defined volume of the pre-warmed pNPP substrate solution.

-

Initiate the reaction by adding a small volume of the ALP sample and mix gently.

-

Incubate the reaction for a fixed period (e.g., 15-30 minutes) at the chosen temperature.

-

Stop the reaction by adding a volume of the stop solution.

-

Measure the absorbance of the yellow this compound at 405 nm.

-

A reagent blank (containing substrate and buffer but no enzyme) and a sample blank (containing sample and buffer but no substrate, with the stop solution added before the substrate) should be included.

β-Glucosidase Assay using 4-Nitrophenyl-β-D-glucopyranoside

Materials:

-

Substrate Solution: Dissolve 4-nitrophenyl-β-D-glucopyranoside in a suitable buffer (e.g., 100 mM acetate buffer, pH 5.0) to a desired concentration (e.g., 1-10 mM).[21]

-

β-Glucosidase sample.

-

Stop Solution: 1 M Na₂CO₃.

-

Spectrophotometer or microplate reader.

Procedure:

-

Equilibrate the substrate solution and enzyme to the assay temperature (e.g., 37°C).

-

Combine the buffer and substrate solution in a reaction vessel.

-

Initiate the reaction by adding the β-glucosidase sample.

-

Incubate for a specific time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm.

-

Prepare appropriate blanks as described for the ALP assay.

Carbonic Anhydrase (Esterase Activity) Assay using 4-Nitrophenyl Acetate

Materials:

-

Substrate Stock Solution: Prepare a concentrated stock of 4-nitrophenyl acetate in a water-miscible organic solvent like acetonitrile or ethanol.

-

Assay Buffer: e.g., 0.05 M Tris-SO₄, pH 7.4.

-

Carbonic Anhydrase sample.

-

Spectrophotometer capable of kinetic measurements at 348 nm or 405 nm.

Procedure:

-

Equilibrate the assay buffer to the desired temperature (e.g., 25°C).

-

In a cuvette, combine the assay buffer and an appropriate volume of the enzyme solution.

-

Initiate the reaction by adding a small volume of the 4-nitrophenyl acetate stock solution and mix immediately.

-

Monitor the increase in absorbance at 348 nm (for the this compound ion) or 405 nm over time in a kinetic mode.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Conclusion

The introduction of 4-nitrophenyl-based substrates represents a landmark in the history of enzymology. The simplicity, sensitivity, and versatility of these chromogenic reporters have made them indispensable tools for researchers across various disciplines. From fundamental kinetic studies to high-throughput screening in drug discovery, the legacy of Ohmori, Bessey, Lowry, and Brock continues to facilitate countless scientific advancements. This guide provides a foundational understanding of the history, principles, and practical application of these invaluable biochemical reagents.

References

- 1. Gastrointestinal transport of calcium and glucose in lactating ewes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ojp.gov [ojp.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. A method for the rapid determination of alkaline phosphates with five cubic millimeters of serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Variation in alkaline phosphatase results using the method of Bessey, Lowry and Brock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 7. [PDF] A method for the rapid determination of alkaline phosphates with five cubic millimeters of serum. | Semantic Scholar [semanticscholar.org]

- 8. Measurement of Alkaline Phosphatase Activity [ouci.dntb.gov.ua]

- 9. medchemexpress.com [medchemexpress.com]

- 10. goldbio.com [goldbio.com]

- 11. Page loading... [wap.guidechem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. 4-Nitrophenyl-beta-D-glucopyranoside for use in research | Megazyme [megazyme.com]

- 14. Stork: Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle [storkapp.me]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure and Absorbance Spectrum of 4-Nitrophenolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure and absorbance spectrum of 4-nitrophenolate, a compound of significant interest in various chemical and biological applications. This document details the underlying principles governing its spectroscopic properties, offers experimental protocols for its analysis, and presents key quantitative data for reference.

Introduction

This compound, the conjugate base of 4-nitrophenol, is a chromophoric molecule widely utilized in biochemical assays, particularly for enzyme kinetics, and as a model compound in physical organic chemistry studies. Its distinct yellow color in alkaline solutions is a direct consequence of its electronic structure, which gives rise to a strong absorption band in the visible region of the electromagnetic spectrum. Understanding the relationship between its electronic transitions and its absorbance spectrum is crucial for its effective application and for the interpretation of experimental data.

Electronic Structure of this compound

The electronic structure of this compound is characterized by a conjugated π-system extending over the benzene ring, the phenolate oxygen, and the nitro group. The deprotonation of the hydroxyl group in 4-nitrophenol to form the phenolate anion significantly alters the electronic distribution within the molecule.

The phenolate group acts as a potent electron-donating group, while the nitro group is a strong electron-withdrawing group. This "push-pull" arrangement facilitates a significant intramolecular charge transfer (ICT) upon electronic excitation.

Theoretical calculations, primarily using Time-Dependent Density Functional Theory (TD-DFT), have elucidated the nature of the frontier molecular orbitals involved in the principal electronic transition:

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is predominantly localized on the phenolate ring and the oxygen atom, reflecting its electron-rich nature.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is primarily centered on the nitro group, indicating its electron-accepting character.

The prominent absorption band in the visible spectrum of this compound is attributed to a π → π* electronic transition with substantial ICT character. This transition involves the promotion of an electron from the HOMO to the LUMO, effectively transferring electron density from the phenolate moiety to the nitro group.

Absorbance Spectrum of this compound

The UV-Vis absorbance spectrum of this compound is dominated by a strong absorption band with a maximum (λmax) around 400-405 nm. This absorption is responsible for the characteristic yellow color of this compound solutions. In contrast, its conjugate acid, 4-nitrophenol, exhibits an absorption maximum at a shorter wavelength, typically around 317-320 nm. The significant red-shift (bathochromic shift) upon deprotonation is a direct consequence of the enhanced electron-donating ability of the phenolate group compared to the hydroxyl group, which lowers the energy gap for the π → π* transition.

Quantitative Spectroscopic Data

The following table summarizes key quantitative data for the absorbance of this compound.

| Parameter | Value | Conditions | Reference(s) |

| λmax | 401 nm | 10 mmol/L NaOH, 25 °C | [1] |

| Molar Absorptivity (ε) | 18,380 ± 90 L·mol-1·cm-1 | at 401 nm in 10 mmol/L NaOH, 25 °C | [1] |

| λmax of 4-nitrophenol | ~317 nm | Aqueous solution | [2][3] |

| Isosbestic Point | 348 nm | 4-nitrophenol/4-nitrophenolate equilibrium | [4] |

Solvatochromism

The position of the absorption maximum of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This occurs because the ground state and the more polar excited state are stabilized to different extents by the solvent molecules. Generally, in more polar protic solvents, the absorption maximum may shift. The study of solvatochromism provides insights into the nature of solute-solvent interactions.

The following table presents the absorption maxima of a this compound derivative in various solvents, illustrating the effect of solvent polarity.

| Solvent | Dielectric Constant (at 20°C) | λmax (nm) of a substituted this compound |

| Water | 80.1 | 486 |

| Methanol | 32.7 | 453 |

| Ethanol | 24.6 | 445 |

| Acetonitrile | 37.5 | 432 |

| Acetone | 20.7 | 425 |

| Dichloromethane | 8.9 | 415 |

| Chloroform | 4.8 | 410 |

| Diethyl ether | 4.3 | 398 |

Note: Data adapted from studies on solvatochromic dyes related to this compound. Absolute values for this compound may vary slightly.

Experimental Protocols

Preparation of this compound Solution for Spectroscopic Analysis

Objective: To prepare a solution of this compound from 4-nitrophenol for UV-Vis spectroscopic analysis.

Materials:

-

4-Nitrophenol (high purity)

-

Sodium hydroxide (NaOH) or a suitable buffer (e.g., Tris, phosphate)

-

Volumetric flasks

-

Pipettes

-

Spectrophotometer cuvettes (quartz or glass, depending on the wavelength range)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of high-purity 4-nitrophenol and dissolve it in a known volume of a suitable solvent (e.g., water or ethanol) in a volumetric flask to prepare a stock solution of known concentration.

-

pH Adjustment for Deprotonation: To generate the this compound anion, the pH of the solution must be raised above the pKa of 4-nitrophenol (pKa ≈ 7.15). This is typically achieved by adding a strong base like NaOH or by using a buffer with a pH of 9 or higher. To ensure complete deprotonation (>99%), the final pH should be at least 2 units above the pKa.

-

Dilution to Working Concentration: Pipette a specific volume of the 4-nitrophenol stock solution into a volumetric flask containing the alkaline solution or buffer. Dilute to the mark with the same alkaline solution or buffer to obtain a final concentration suitable for spectrophotometric measurement (typically in the micromolar range).

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-